Aloc-Asp(OtBu)-OH.DCHA
Description
Properties
Molecular Formula |
C24H42N2O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H19NO6.C12H23N/c1-5-6-18-11(17)13-8(10(15)16)7-9(14)19-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,15,16);11-13H,1-10H2/t8-;/m0./s1 |
InChI Key |
BWZPYGCMXCOSND-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Properties
| Property | Description |
|---|---|
| Molecular Formula | C24H42N2O6 |
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | N-cyclohexylcyclohexanamine;(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(prop-2-enoxycarbonylamino)butanoic acid |
| CAS Number | Not explicitly available in sources, typical for research chemicals |
| Key Functional Groups | Allyloxycarbonyl (Aloc) amino protection, tert-butyl ester (OtBu) side-chain protection |
| Salt Form | Dicyclohexylammonium (DCHA) salt to improve handling and solubility |
Preparation Methods of Aloc-Asp(OtBu)-OH.DCHA
Detailed Stepwise Preparation
Step 1: Protection of the β-Carboxyl Group as tert-Butyl Ester
- L-aspartic acid is converted into its β-tert-butyl ester via esterification.
- A typical method involves reacting L-aspartic acid or its derivatives with tert-butyl acetate or tert-butanol under acidic catalysis or using perchloric acid as a catalyst.
- The reaction is often conducted at low temperatures (-5 °C to 15 °C) to control side reactions and optimize yield.
- After completion, the reaction mixture is washed with dilute hydrochloric acid and sodium bicarbonate to neutralize and remove impurities.
- Organic layers are separated, dried over anhydrous sodium sulfate, and concentrated to yield the β-tert-butyl ester intermediate.
Step 2: Protection of the Amino Group with Allyloxycarbonyl (Aloc)
- The amino group is selectively protected using allyloxycarbonyl chloride or allyloxycarbonyl N-hydroxysuccinimide ester (Aloc-OSu).
- The reaction is typically performed in a buffered aqueous-organic solvent system (e.g., tetrahydrofuran and sodium carbonate solution) at pH 8–9 to maintain mild basic conditions.
- The reaction proceeds at room temperature over several hours (typically 8 hours), ensuring complete conversion.
- The crude product is acidified, extracted with ethyl acetate, dried, and purified by crystallization.
Step 3: Formation of the Dicyclohexylammonium Salt (DCHA)
- The purified Aloc-Asp(OtBu)-OH is converted into its dicyclohexylammonium salt by adding equimolar amounts of dicyclohexylamine.
- This step improves the compound's crystallinity, stability, and handling properties.
- The salt is isolated by crystallization from solvents such as ethyl acetate and petroleum ether mixtures.
- Washing with aqueous citric acid removes excess amine, followed by drying to obtain the final this compound compound.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| β-tert-butyl ester formation | L-aspartic acid + tert-butyl acetate + HCl catalyst | -5 °C to 15 °C | 20–40 hours | ~85–90 | Controlled low temperature to minimize side reactions |
| Amino group Aloc protection | Aloc-OSu + Na2CO3 buffer, THF solvent | Room temperature (RT) | 8 hours | ~80–90 | pH maintained at 8–9 for selectivity |
| Salt formation with DCHA | Dicyclohexylamine equimolar addition | RT | 1–2 hours | >95 | Crystallization improves purity |
Analytical and Purification Techniques
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, typically with chloroform/methanol (5:1) as the developing solvent.
- Extraction and Washing: Multiple aqueous washes with dilute HCl, sodium bicarbonate, and saline solutions to remove impurities and unreacted materials.
- Drying: Anhydrous sodium sulfate is employed to remove residual water from organic layers.
- Crystallization: Final purification step using solvent mixtures (ethyl acetate and petroleum ether) to isolate the pure DCHA salt.
- Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm structural integrity and purity.
Research Discoveries and Industrial Relevance
- The preparation method described is scalable and suitable for industrial production, as demonstrated in patent literature with batch sizes up to hundreds of kilograms.
- The use of mild reaction conditions and environmentally friendly solvents aligns with green chemistry principles.
- The DCHA salt form enhances the compound's stability and handling, crucial for peptide synthesis applications.
- This compound is widely used in solid-phase peptide synthesis (SPPS) due to the mild deprotection conditions of the Aloc group, allowing for the synthesis of complex peptides with minimal side reactions.
- Recent patents emphasize improved yields and product quality by optimizing pH, temperature, and solvent systems during synthesis.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| β-tert-butyl ester formation | L-aspartic acid, tert-butyl acetate, perchloric acid catalyst | Protect β-carboxyl group | β-tert-butyl ester intermediate |
| Amino protection with Aloc | Allyloxycarbonyl N-hydroxysuccinimide ester, Na2CO3 buffer, THF | Protect α-amino group | Aloc-protected aspartic acid ester |
| Salt formation | Dicyclohexylamine | Form stable dicyclohexylammonium salt | This compound final product |
Chemical Reactions Analysis
Types of Reactions
Aloc-Asp(OtBu)-OH.DCHA undergoes various chemical reactions, including:
Deprotection Reactions: The Aloc group can be removed using palladium-catalyzed hydrogenation, while the OtBu group can be removed using acidic conditions.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl group can be replaced with other functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used for the removal of the Aloc protecting group.
Acidic Conditions: Employed for the removal of the OtBu ester group.
Major Products Formed
The major products formed from these reactions include deprotected aspartic acid derivatives, which can be further modified or used in peptide synthesis .
Scientific Research Applications
Aloc-Asp(OtBu)-OH.DCHA is widely used in scientific research, including:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins.
Drug Development: It is used in the development of peptide-based drugs and therapeutic agents.
Biological Studies: The compound is used in studies involving enzyme-substrate interactions and protein folding.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Aloc-Asp(OtBu)-OH.DCHA involves its role as a protected amino acid derivative. The protecting groups (Aloc and OtBu) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound’s reactivity and stability make it an essential tool in organic synthesis and peptide chemistry .
Comparison with Similar Compounds
Boc-Asp(OtBu)-OH.DCHA
- Protecting Groups: Boc (tert-butoxycarbonyl) on the α-amino group (acid-labile, removed with TFA) . OtBu on the β-carboxyl group .
- Key Differences :
- Molecular Weight :
Fmoc-Asp(OtBu)-OH
- Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) on the α-amino group (base-labile, removed with piperidine) . OtBu on the β-carboxyl group .
- Key Differences :
H-Asp(OtBu)-OH·HCl
- Protecting Groups: Unprotected α-amino group (protonated as HCl salt). OtBu on the β-carboxyl group .
- Key Differences: Functionality: Lacks α-amino protection, making it unsuitable for stepwise peptide elongation. Applications: Primarily used as a building block in non-orthogonal syntheses .
Z-Asp(OtBu)-OH.DCHA
- Protecting Groups: Z (benzyloxycarbonyl) on the α-amino group (removed by hydrogenolysis) . OtBu on the β-carboxyl group .
- Key Differences :
Structural and Functional Data Table
Q & A
Q. How to trace conflicting reports on this compound’s stability under acidic conditions?
- Answer :
- Systematic Review : Use SciFinder to compile stability studies (keywords: “Aloc-Asp stability,” “acidolysis”).
- Critical Appraisal : Compare experimental conditions (e.g., 1% TFA vs. 5% TFA in DCM) and analytical methods (HPLC vs. TLC) .
- Resolution : Replicate key studies with controlled variables (e.g., anhydrous vs. humidified TFA) and publish a meta-analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
